molecular formula C10H12N2O3 B8757398 Ethyl 2-acetamidoisonicotinate CAS No. 666861-79-6

Ethyl 2-acetamidoisonicotinate

Cat. No. B8757398
Key on ui cas rn: 666861-79-6
M. Wt: 208.21 g/mol
InChI Key: RLZAWYBQWWWMLM-UHFFFAOYSA-N
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Patent
US06096753

Procedure details

Ethyl 2-(4-fluorophenyl)-3-oxo-3-(4-(2-acetamido)-pyridyl))-propionate: A solution of 2-chloroisonicotinic acid (25.0 g, 0.16 mol) in 65 mL of concentrated ammonium hydroxide was warmed to 205 Celsius in a steel bomb for 72 h. After cooling to 23 C, the solution was acidified to a pH of 1 using 6N HCl and subsequently filtered to remove unreacted starting material. The solution was concentrated to one fourth the original volume (approx 200 mL) in vacuo, and carefully adjusted to a pH of 6 using 1 N NaOH. After storing the cloudy solution at 0 C for 20 h, the desired 2-aminoisonicotinic acid was filtered off. To a suspension of 2-aminoisonicotinic acid in ethanol (600 mL) was added 47.1 mL of 4 N anhydrous HCl in dioxane. After warming to achieve reflux for 20 h, an additional 47.1 mL of 4 N anhydrous HCl in dioxane was added and the reaction was warmed to -reflux for an additional 20 h. Concentration with a stream of nitrogen in the hood was followed by further concentration in vacuo, the remaining solid was diluted with saturated bicarbonate (200 mL), extracted with ethyl acetate (2×200 mL), dried (Na2SO4). After concentration in vacuo, the desired ethyl 2-aminoisonicotinate was obtained. To a solution of ethyl 2-aminoisonicotinic acid in pyridine (45 mL) at 0 C under an argon atmosphere was added acetyl chloride dropwise over 5 min. After 2 h at 0 C, the reaction was pored into over ice 300 g, extracted with ethyl acetate (2×300 mL), washed with water (2×100 ml) followed by brine (2×100 mL), and dried (Na2SO4). After concentration in vacuo, the residue was purified by application of flash chromatography (step gradient ethyl acetate: hexane 1:4 then ethyl acetate: hexane 1:1) to afford ethyl 2-acetamidoisonicotinate.
Name
ethyl 2-aminoisonicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[C:11]([NH2:12])=[N:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])C.[C:13](Cl)(=[O:15])[CH3:14].N1C=CC=[CH:19][CH:18]=1>>[C:13]([NH:12][C:11]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([O:7][CH2:18][CH3:19])=[O:6])(=[O:15])[CH3:14]

Inputs

Step One
Name
ethyl 2-aminoisonicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(=O)O)C=CN=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
45 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 mL)
WASH
Type
WASH
Details
washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by application of flash chromatography (step gradient ethyl acetate: hexane 1:4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C(=O)OCC)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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